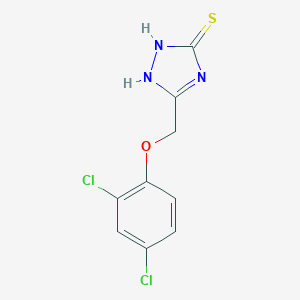

5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

5-[(2,4-dichlorophenoxy)methyl]-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3OS/c10-5-1-2-7(6(11)3-5)15-4-8-12-9(16)14-13-8/h1-3H,4H2,(H2,12,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUKXIGPQQNPDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC2=NC(=S)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353632 | |

| Record name | NSC634489 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130087-63-7 | |

| Record name | NSC634489 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride. This reaction yields the intermediate compound, which is then further reacted with various reagents to form the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiol group acts as a strong nucleophile, enabling reactions with electrophilic reagents.

Example Reactions:

Mechanistic Insight :

The thiol group attacks electrophilic carbons (e.g., α-bromo ketones or alkyl halides), forming stable thioether bonds. Steric hindrance from the dichlorophenoxy group may reduce reactivity in bulky substrates .

Oxidation Reactions

The thiol moiety undergoes oxidation to form disulfides or sulfonic acids under controlled conditions.

Example Reactions:

Key Note : Oxidation is pH-dependent, with acidic conditions favoring disulfide formation and alkaline conditions promoting sulfonic acids .

Cyclization Reactions

The triazole-thiol scaffold participates in heterocycle formation via intramolecular or intermolecular cyclization.

Example Reactions:

Structural Impact : Cyclization enhances rigidity and bioactivity by incorporating fused heterocyclic systems .

Alkylation and Acylation

The triazole nitrogen and thiol group can undergo alkylation or acylation.

Example Reactions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K<sub>2</sub>CO<sub>3</sub>, DMF | S-Methyl derivative | 68% | |

| Acetyl chloride | Pyridine, RT | Thioester derivative | 62% |

Applications : Alkylation modifies solubility and pharmacokinetic properties, while acylation stabilizes the thiol group .

Metal Complexation

The thiol and triazole moieties act as ligands for transition metals.

Example Complexes:

Key Insight : Metal complexes often exhibit enhanced stability and biological activity compared to the parent compound .

Biological Activity Modulation

Structural modifications via chemical reactions directly influence bioactivity:

- Antimicrobial Activity : Thioether derivatives (e.g., ethyl[(triazolyl)sulfanyl]acetate) show MIC values of 0.25–2 μg/mL against MRSA .

- Anti-inflammatory Activity : Cyclized derivatives (e.g., thiadiazine-fused triazoles) reduce edema by 60–75% in carrageenan-induced rat models .

Mechanistic and Practical Considerations

- Steric Effects : The dichlorophenoxy group may hinder reactions at the triazole N-1 position, favoring S-alkylation over N-alkylation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reaction rates for cyclization and nucleophilic substitutions .

- Thermal Stability : Decomposition occurs above 230°C, limiting high-temperature applications .

Scientific Research Applications

Antimicrobial Activity

DCTMT has demonstrated promising antimicrobial properties. Research indicates that derivatives of triazole compounds exhibit significant antibacterial and antifungal activities. For example, studies have shown that compounds related to DCTMT can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents for treating infections .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In a study involving a series of triazole derivatives synthesized from DCTMT, several compounds exhibited potent anti-inflammatory activity in vitro. These findings suggest that DCTMT and its derivatives could be developed into therapeutic agents for inflammatory diseases .

Anticancer Activity

Recent studies have explored the anticancer potential of DCTMT. The compound has shown efficacy against certain cancer cell lines, indicating its potential as a lead compound for developing novel anticancer therapies. The mechanism of action appears to involve apoptosis induction in cancer cells .

Herbicidal Activity

DCTMT has been evaluated for its herbicidal properties. Its structural similarity to known herbicides allows it to act on plant growth processes effectively. Field trials have indicated that formulations containing DCTMT can suppress weed growth without adversely affecting crop yields .

Pest Control

In addition to herbicidal activity, DCTMT has shown promise as an insecticide. Research indicates that it can disrupt the growth and reproduction of certain pest species, making it a candidate for integrated pest management strategies in agriculture .

Polymer Chemistry

DCTMT's unique chemical structure allows it to be utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices can impart desirable characteristics such as improved thermal stability and mechanical strength .

Nanotechnology

In nanotechnology, DCTMT has been explored as a precursor for synthesizing nanoparticles with specific functionalities. These nanoparticles can be used in drug delivery systems or as catalysts in various chemical reactions .

Case Studies

Mechanism of Action

The mechanism of action of 5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Corrosion Inhibition Properties

Triazole-thiol derivatives are widely studied as corrosion inhibitors due to their ability to adsorb onto metal surfaces via sulfur and nitrogen atoms. Below is a comparison with key analogs:

Key Insights :

Pharmacological Activity

Triazole-thiols with aromatic substituents have shown bioactivity in drug discovery. A structurally related compound, 2-[4-(4-dichlorobenzylideneamino)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid (3e), demonstrated significant analgesic and anti-inflammatory activity in vivo .

Fluorescence and Materials Science

Schiff base derivatives of triazole-thiols, such as 5-benzylideneamino-4H-1,2,4-triazole-3-thiol (Ia), exhibit tunable fluorescence due to conjugated π-systems . The target compound’s dichlorophenoxy group lacks conjugation with the triazole core, likely reducing fluorescence intensity compared to benzylideneamino-substituted analogs.

Antimicrobial Activity

Compounds like 3-(3-chlorophenyl)-6-aryl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles (5a-j) showed moderate to strong antimicrobial activity, attributed to the 3-chlorophenyl group and triazole-thiol motif . The dichlorophenoxy group in the target compound may offer enhanced bactericidal effects due to increased hydrophobicity and halogen-mediated interactions.

Structural and Electronic Comparisons

A 3D-QSAR study of triazole derivatives () highlights how substituents influence bioactivity:

- Electron-withdrawing groups (e.g., Cl, NO₂) improve corrosion inhibition by enhancing adsorption via charge transfer.

- Bulkier substituents (e.g., naphthalenyloxy) reduce solubility but increase steric hindrance, affecting binding efficiency.

- Conjugated systems (e.g., Schiff bases) enable fluorescence but require specific substitution patterns .

Biological Activity

5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol (commonly referred to as DCMT) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, pharmacological properties, and potential therapeutic applications of DCMT based on recent research findings.

Synthesis

DCMT can be synthesized through various chemical pathways. The synthesis typically involves the reaction of 2,4-dichlorophenoxyacetic acid derivatives with triazole-thiol precursors in the presence of catalysts such as triethylamine. The resulting compound has been characterized using techniques like NMR and X-ray crystallography, confirming its structural integrity and purity .

Anticancer Properties

DCMT exhibits significant anticancer activity. Studies have shown that derivatives of triazole-thiols possess selective cytotoxicity against various cancer cell lines. For instance, DCMT demonstrated higher cytotoxic effects on melanoma cell lines compared to other tested cancer types such as breast and pancreatic carcinoma . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxicity of DCMT Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Melanoma (IGR39) | 12.5 |

| Breast Cancer (MDA-MB-231) | 25.0 |

| Pancreatic Carcinoma (Panc-1) | 30.0 |

Antimicrobial Activity

Research indicates that DCMT exhibits antimicrobial properties against a range of pathogens. Its efficacy has been tested against both bacterial and fungal strains, showing promising results in inhibiting growth. The compound's thio group is thought to play a crucial role in its antimicrobial mechanism by disrupting microbial cell membranes .

Table 2: Antimicrobial Efficacy of DCMT

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 10 µg/mL |

Other Biological Activities

Beyond anticancer and antimicrobial effects, DCMT has been investigated for additional biological activities:

- Antioxidant Activity : Compounds containing the triazole-thiol moiety have shown significant antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

- Antifungal Properties : As a member of the triazole class, DCMT exhibits antifungal activity similar to other triazole derivatives like fluconazole and itraconazole .

Case Studies

- Case Study on Melanoma Treatment : A recent study evaluated the effects of DCMT on melanoma cells in vitro. The results indicated that treatment with DCMT led to a dose-dependent decrease in cell viability and induced apoptosis through caspase activation pathways.

- Antimicrobial Efficacy Assessment : In another study focusing on antimicrobial properties, DCMT was tested against clinical isolates of Staphylococcus aureus. The compound demonstrated potent activity with an MIC lower than that of conventional antibiotics.

Q & A

Q. What are the optimized synthetic routes for 5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation of 2,4-dichlorophenoxyacetic acid hydrazide derivatives under reflux in DMSO (18 hours), followed by crystallization in water-ethanol (65% yield, m.p. 141–143°C) . Alternative routes involve alkylation of triazole-thione precursors with monochloroacetic acid in DMF/water (1:1 ratio) under alkaline conditions . Solvent choice (e.g., DMF vs. ethanol) and reaction time critically impact purity; extended reflux improves cyclization but may degrade thermally sensitive intermediates. Yield optimization requires pH control and stoichiometric excess of alkylating agents .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structural integrity of this compound?

- Methodological Answer : Structural confirmation relies on a combination of:

- Elemental analysis for empirical formula verification.

- IR spectroscopy to identify functional groups (e.g., S-H stretch at ~2500 cm⁻¹, triazole ring vibrations).

- ¹H-NMR for substituent positioning (e.g., aromatic protons from dichlorophenoxy groups at δ 6.8–7.5 ppm).

- LC-MS to confirm molecular ion peaks and purity (>95%) .

Chromatographic homogeneity is validated via reverse-phase HPLC using acetonitrile-water gradients .

Q. What are the critical considerations for solvent selection in the synthesis of this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps, while ethanol/water mixtures facilitate crystallization . Avoid protic solvents in acidic conditions to prevent premature hydrolysis of intermediates. For thiol-group reactions, inert atmospheres (N₂) are recommended to minimize oxidation .

Q. What purification techniques are recommended post-synthesis?

- Methodological Answer : Recrystallization from ethanol-water mixtures removes unreacted starting materials . For stubborn impurities, column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative TLC is effective. Final purity is assessed via melting point consistency and HPLC .

Advanced Research Questions

Q. How can computational approaches like molecular docking predict the biological activity of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., fungal CYP51 for antifungal activity). ADME analysis predicts pharmacokinetics (e.g., logP for membrane permeability). Validation requires correlation with in vitro assays (e.g., MIC against Candida spp.) . Substituent modifications (e.g., electron-withdrawing groups on the phenoxy ring) can be modeled to enhance target interactions .

Q. What strategies resolve contradictions in physicochemical data (e.g., melting point discrepancies) between synthetic batches?

- Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Cross-validate via:

- DSC/TGA to detect polymorphs.

- Karl Fischer titration for water content.

- PXRD to confirm crystalline phase uniformity.

Reproducible melting points require strict control of cooling rates during crystallization .

Q. How to design derivatives to enhance pharmacological activity while minimizing toxicity?

- Methodological Answer : Structure-activity relationship (SAR) studies suggest:

- Electron-deficient aryl groups (e.g., 2,4-dichlorophenyl) enhance antifungal potency but may increase hepatotoxicity.

- Thiol-to-thione substitution reduces cytotoxicity while retaining activity .

Toxicity is screened via in vitro assays (e.g., HepG2 cell viability) and in silico tools like ProTox-II .

Q. How does varying substituents on the triazole ring affect the compound’s reactivity and bioactivity?

- Methodological Answer : Substituents at the 4-position of the triazole (e.g., amino vs. alkyl groups) modulate electron density and hydrogen-bonding capacity. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.